molecular formula C10H10BrFN4 B1476120 3-Azido-1-(3-bromo-4-fluorobenzyl)azetidine CAS No. 2089530-89-0

3-Azido-1-(3-bromo-4-fluorobenzyl)azetidine

Cat. No. B1476120
CAS RN: 2089530-89-0
M. Wt: 285.12 g/mol
InChI Key: SILTWQMPVLFFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “3-Azido-1-(3-bromo-4-fluorobenzyl)azetidine” would be characterized by the presence of an azetidine ring, a four-membered cyclic amine. This ring is substituted at the 3-position with an azido group (-N3) and at the 1-position with a 3-bromo-4-fluorobenzyl group.


Chemical Reactions Analysis

Azetidines, due to the strain in the four-membered ring, can undergo various reactions including ring-opening reactions . The azido group can also participate in click reactions, a type of chemical reaction used in bioconjugation, polymer modification, and drug synthesis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Azido-1-(3-bromo-4-fluorobenzyl)azetidine” would depend on the characteristics of the azetidine ring and the substituents. Azetidines generally have high ring strain due to the small ring size, which can influence their reactivity .

properties

IUPAC Name

3-azido-1-[(3-bromo-4-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN4/c11-9-3-7(1-2-10(9)12)4-16-5-8(6-16)14-15-13/h1-3,8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILTWQMPVLFFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)F)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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